molecular formula C28H27N3O7S2 B382927 Diethyl 5-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzene-1,3-dicarboxylate CAS No. 379235-95-7

Diethyl 5-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzene-1,3-dicarboxylate

Cat. No. B382927
CAS RN: 379235-95-7
M. Wt: 581.7g/mol
InChI Key: PCDRKPASVYCQTI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thieno[2,3-d]pyrimidin-2-yl group, a sulfanylacetyl group, and a benzene-1,3-dicarboxylate group. These functional groups suggest that the compound may have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and thieno[2,3-d]pyrimidin-2-yl groups are both heterocyclic rings, which can have interesting electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the furan ring, the thieno[2,3-d]pyrimidin-2-yl group, and the sulfanylacetyl group. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of various functional groups. For example, the presence of the benzene-1,3-dicarboxylate group could potentially make the compound acidic .

properties

IUPAC Name

diethyl 5-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O7S2/c1-5-10-31-25(33)23-20(21-9-8-16(4)38-21)14-39-24(23)30-28(31)40-15-22(32)29-19-12-17(26(34)36-6-2)11-18(13-19)27(35)37-7-3/h5,8-9,11-14H,1,6-7,10,15H2,2-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDRKPASVYCQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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